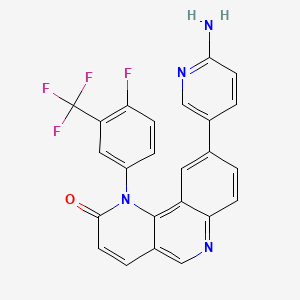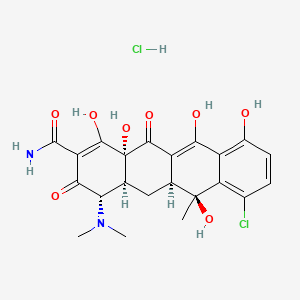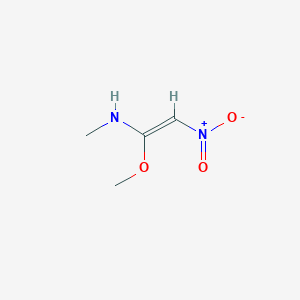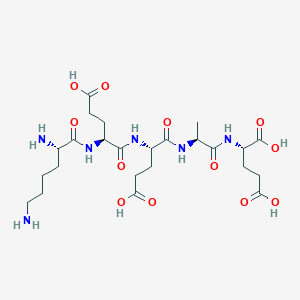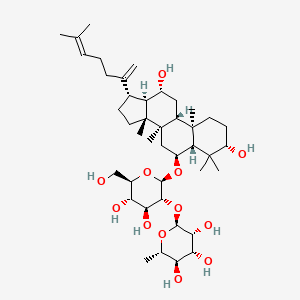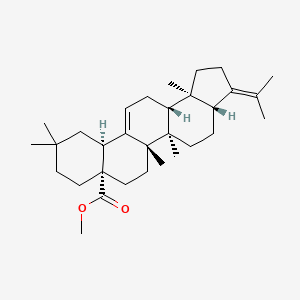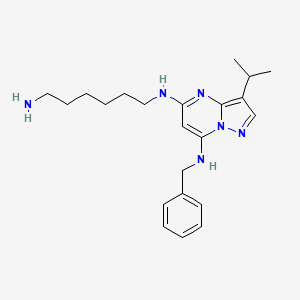
BS-181
描述
BS-181 is a highly selective inhibitor of cyclin-dependent kinase 7 (CDK7), with an inhibitory concentration (IC50) of 21 nanomolar. It is known for its significant selectivity, being over 40-fold more selective for CDK7 than for other cyclin-dependent kinases such as CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . This compound has shown promising antitumor activity in various cancer cell lines and in vivo models .
科学研究应用
BS-181 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a tool compound to study the role of CDK7 in various biochemical pathways.
Biology: It helps in understanding the regulation of the cell cycle, transcription, and apoptosis by inhibiting CDK7.
Medicine: this compound has shown potential as an anticancer agent, inhibiting the growth of various cancer cell lines and tumors in animal models.
Industry: While its industrial applications are still under exploration, this compound could be used in the development of new therapeutic agents targeting CDK7.
作用机制
Target of Action
The primary target of BS-181 is Cyclin-dependent kinase 7 (CDK7) . CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which directs progression through the cell cycle via T-loop phosphorylation of cell cycle CDKs . CDK7 also plays a role in the regulation of transcription as a component of the general transcription factor TFIIH .
Mode of Action
This compound inhibits CDK7 by binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of CDK7 substrates . This inhibition leads to a reduction in the activity of CDK7, impairing the progression of the cell cycle and the transcription process .
Biochemical Pathways
The inhibition of CDK7 by this compound affects both the cell cycle and transcriptional processes. In the cell cycle, it prevents the activation of CDKs 1, 2, 4, and 6, which are crucial for cell cycle progression . In transcription, it inhibits the phosphorylation of RNA polymerase II at active gene promoters, thereby affecting transcription initiation .
Pharmacokinetics
This compound has been shown to be stable in vivo with a plasma elimination half-life in mice of 405 minutes after intraperitoneal administration of 10 mg/kg . This suggests that this compound has favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The inhibition of CDK7 by this compound leads to cell cycle arrest and apoptosis . It reduces the phosphorylation of CDK7 targets and impairs cancer cell line and xenograft tumor growth . The expression of Bax and caspase-3 is significantly increased, while Bcl-2 expression is decreased in cells treated with this compound .
生化分析
Biochemical Properties
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent protein kinases (CDKs), which are crucial regulators of cell cycle progression . By binding to the active site of CDKs, 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and potentially inducing cell cycle arrest .
Cellular Effects
The effects of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine can alter gene expression profiles by inhibiting transcription factors and other regulatory proteins . These changes can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine can interact with other proteins involved in gene regulation, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have indicated that continuous exposure to 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine can result in sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects such as weight loss, organ damage, and hematological abnormalities . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine while minimizing adverse effects .
Metabolic Pathways
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes involved in nucleotide metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to disruptions in DNA synthesis and repair . Additionally, it can affect the activity of enzymes involved in amino acid and lipid metabolism, further influencing cellular metabolic processes .
Transport and Distribution
The transport and distribution of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine tends to accumulate in the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of specific targeting signals and post-translational modifications can direct 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine to specific cellular compartments . For example, phosphorylation of the compound can enhance its nuclear localization, allowing it to modulate gene expression and cell cycle progression .
准备方法
BS-181 can be synthesized through a series of chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives. The synthetic route typically involves the following steps :
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired selectivity and potency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
化学反应分析
BS-181 primarily undergoes reactions typical of organic compounds with similar functional groups. Some of the key reactions include :
Oxidation and Reduction: These reactions can modify the functional groups on the pyrazolo[1,5-a]pyrimidine core, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace substituents on the core structure.
Hydrolysis: This reaction can break down this compound under certain conditions, affecting its stability and activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
BS-181 is unique due to its high selectivity for CDK7 compared to other cyclin-dependent kinases . Similar compounds include :
Roscovitine: A pan-CDK inhibitor with less selectivity for CDK7.
Seliciclib: Another CDK inhibitor with broader activity against multiple CDKs.
Flavopiridol: A non-selective CDK inhibitor with activity against several CDKs.
This compound’s high selectivity makes it a valuable tool for studying CDK7-specific pathways and developing targeted cancer therapies.
属性
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYBIOICMDTDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025664 | |
| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092443-52-1 | |
| Record name | BS-181 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092443521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BS-181 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M620LLBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


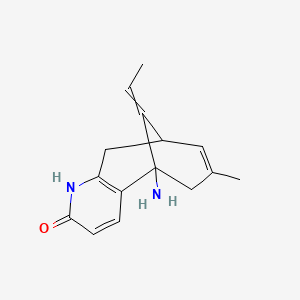

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)
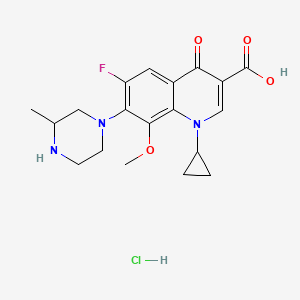
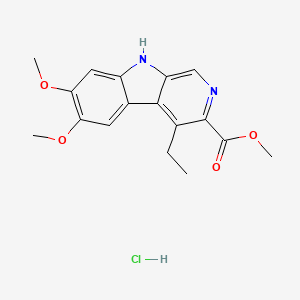
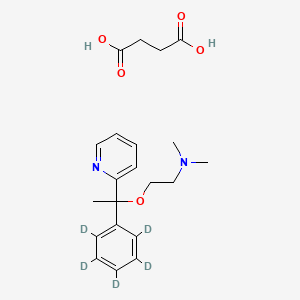
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)
